5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique combination of cyclopropyl, oxazole, and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxazole ring through a cycloaddition reaction involving nitrile oxides and alkenes . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts . The final step often involves the formation of the pyrrole ring through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets within cells. The oxazole and pyrrole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also affect signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,2-oxazole derivatives: These compounds share the oxazole moiety and exhibit similar biological activities.
2-Phenyl-octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the pyrrole moiety and are studied for their potential therapeutic applications.
Uniqueness
5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the combination of cyclopropyl, oxazole, and pyrrole moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C19H19N3O3/c23-18-15-10-21(9-13-8-17(25-20-13)12-6-7-12)11-16(15)19(24)22(18)14-4-2-1-3-5-14/h1-5,8,12,15-16H,6-7,9-11H2 |
InChI Key |
BVIISYMHIRBHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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